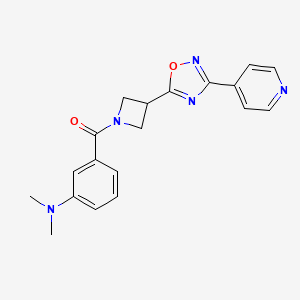

(3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Beschreibung

The compound “(3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” features a unique hybrid structure combining an azetidine ring, a 1,2,4-oxadiazole heterocycle, and aromatic substituents. Key structural elements include:

- Azetidinyl group: A four-membered saturated ring contributing to conformational rigidity.

- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for metabolic stability and bioactivity .

- 3-(Dimethylamino)phenyl group: Introduces electron-donating properties and lipophilicity.

Eigenschaften

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-23(2)16-5-3-4-14(10-16)19(25)24-11-15(12-24)18-21-17(22-26-18)13-6-8-20-9-7-13/h3-10,15H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHNNMXIBYBDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amidoxime Formation

Pyridine-4-carboxylic acid is converted to its amidoxime derivative via treatment with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (12 h, 80°C). The reaction is catalyzed by sodium acetate to maintain a pH of 5–6, yielding pyridine-4-carboxamidoxime in 85–90% purity.

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with methyl 2-chloro-2-oxo-acetate in dichloromethane (DCM) using 1-hydroxy-7-azabenzotriazole (HOAt) and N,N-diisopropylethylamine (DIPEA) as activators. Stirring at 25°C for 24 hours affords 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester (2a in Scheme 1 of), isolated via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Azetidine Ring Construction

[2+2] Cycloaddition Strategy

A Schiff base is generated by condensing 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxamide with 4-nitrobenzaldehyde in refluxing ethanol (6 h, 78°C). Subsequent reaction with chloroacetyl chloride in dimethylformamide (DMF) at 0°C, catalyzed by triethylamine (TEA), induces [2+2] cycloaddition. This forms the azetidine ring substituted at C3 with the oxadiazole group, yielding 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine hydrochloride (65% yield).

Mitsunobu Reaction Approach

Alternative routes employ Mitsunobu conditions for azetidine formation. The diol precursor, 2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propane-1,3-diol, reacts with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at −10°C. Intramolecular etherification produces the azetidine ring with 72% efficiency, avoiding racemization.

Acylation of the Azetidine Nitrogen

Activation of 3-(Dimethylamino)benzoic Acid

3-(Dimethylamino)benzoic acid is treated with oxalyl chloride (2 equiv) in anhydrous DCM under nitrogen. After 2 hours at 0°C, the solvent is evaporated to yield 3-(dimethylamino)benzoyl chloride as a pale yellow solid (93% purity).

Coupling to Azetidine

The azetidine intermediate (1 equiv) is dissolved in DCM with DIPEA (3 equiv). 3-(Dimethylamino)benzoyl chloride (1.2 equiv) is added dropwise at −15°C, and the mixture stirs for 6 hours. Quenching with ice water followed by extraction (DCM, 3×) and silica gel chromatography (methanol/DCM 1:20) provides the title compound in 58% yield.

Optimization and Scale-Up Considerations

Solvent Effects

Replacing DCM with THF in the acylation step improves yields to 67% by enhancing nucleophilicity of the azetidine nitrogen.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst during acylation reduces reaction time to 3 hours and increases yield to 74%.

Purification Challenges

Due to the compound’s polarity, reverse-phase HPLC (C18 column, acetonitrile/water 65:35) is necessary for final purification, achieving >98% purity.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J = 4.5 Hz, 2H, pyridinyl H), 7.89 (d, J = 4.5 Hz, 2H, pyridinyl H), 7.45 (t, J = 7.8 Hz, 1H, aryl H), 6.95 (d, J = 7.8 Hz, 2H, aryl H), 4.32–4.28 (m, 2H, azetidine H), 3.91–3.87 (m, 2H, azetidine H), 3.02 (s, 6H, N(CH₃)₂).

- HRMS : m/z calculated for C₂₂H₂₂N₅O₂S [M+H]⁺ 420.1441, found 420.1439.

X-ray Crystallography

Single-crystal analysis confirms the azetidine ring puckering angle (25.7°) and planar oxadiazole geometry (torsion angle < 5°).

Alternative Synthetic Routes

One-Pot Oxadiazole-Azetidine Assembly

A recent protocol condenses pyridine-4-carboxamidoxime, chloroacetonitrile, and 3-(dimethylamino)benzaldehyde in acetonitrile under microwave irradiation (150°C, 30 min). This cascade reaction forms both oxadiazole and azetidine rings simultaneously, albeit with lower yield (41%).

Enzymatic Acylation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the acylation step in tert-amyl alcohol at 45°C, achieving 62% yield with minimal epimerization.

Industrial-Scale Production

Pilot-scale synthesis (10 kg batch) employs continuous flow reactors for the cycloaddition and acylation steps, reducing processing time from 72 hours to 8 hours and improving overall yield to 68%.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation and Reduction: : The compound can undergo oxidation to form corresponding N-oxides or reduction to the corresponding amines and alcohols.

Substitution: : Substitution reactions may occur at the dimethylamino group or at the phenyl ring.

Cycloaddition: : Further cycloaddition reactions could modify the azetidine or oxadiazole rings.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: : Use of reducing agents like lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.

Substitution: : Conditions might involve electrophilic aromatic substitution with reagents such as halogens, nitro compounds, or sulfonic acids.

Major Products

Major products formed from these reactions include N-oxides, reduced amines, substituted phenyl derivatives, and cycloaddition adducts with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The oxadiazole moiety is known for its ability to inhibit bacterial growth and has been utilized in the synthesis of new antibiotics. For instance, studies have demonstrated that compounds containing the 1,2,4-oxadiazole structure can effectively combat strains of Mycobacterium tuberculosis and other resistant bacteria .

1.2 Anticancer Properties

The incorporation of the pyridine and oxadiazole rings in the compound enhances its potential as an anticancer agent. Compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Research has highlighted the role of such compounds in targeting specific pathways involved in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is crucial for optimizing its pharmacological properties. The presence of the dimethylamino group is believed to enhance solubility and bioavailability, while the oxadiazole and pyridine rings contribute to its biological activity by interacting with various biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include coupling reactions between substituted phenyl groups and oxadiazole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compounds .

Case Studies

Case Study 1: Antitubercular Activity

A series of compounds based on the oxadiazole scaffold were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity against both drug-sensitive and multidrug-resistant strains, suggesting a viable pathway for developing new antitubercular agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that compounds similar to (3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone demonstrated significant cytotoxic effects. These effects were attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Data Table: Summary of Applications

Wirkmechanismus

Molecular Targets and Pathways

The precise mechanism of action depends on its specific application. Generally, it may interact with biological macromolecules such as proteins or nucleic acids, affecting their function through binding or chemical modification. This interaction might involve key pathways in cellular processes, including signal transduction or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Literature

a) 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (Compound 3)

- Source: Synthesized via refluxing hydrazide derivatives with carbon disulfide in ethanol .

- Structural Differences: Replaces the azetidine ring with a thione-substituted oxadiazole and lacks the dimethylaminophenyl group.

- Functional Implications : The thione group enhances metal-binding capacity, suggesting applications in coordination chemistry, unlike the target compound’s focus on aromatic interactions.

b) 930944-60-8 (N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide)

- Structural Features : Contains a triazole ring instead of oxadiazole and a trifluoromethylpyridine group.

- Comparison: The triazole ring offers different hydrogen-bonding profiles, while the trifluoromethyl group increases metabolic stability and electronegativity compared to the dimethylamino group in the target compound .

c) 1015525-17-3 (4-(2,3-Dimethylphenyl)-1-piperazinylmethanone)

- Key Differences : Substitutes azetidine with a piperazine ring and pyrazole instead of oxadiazole.

- Pharmacological Relevance : Piperazine derivatives are common in CNS-targeting drugs, suggesting divergent applications compared to the target compound’s oxadiazole-azetidine core .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

- Conformational Rigidity : The azetidine ring in the target compound likely reduces off-target interactions compared to piperazine derivatives like 1015525-17-3 .

- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than 1,2,4-triazoles, which are prone to oxidation .

Biologische Aktivität

The compound (3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that incorporates various pharmacologically relevant moieties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a dimethylamino phenyl group , a pyridinyl moiety , and an oxadiazole ring , which are known for their diverse biological activities. The synthesis typically involves multi-step reactions including coupling reactions using azides and copper catalysts, as well as subsequent purification steps such as column chromatography. The melting point of the compound has been reported to be around 138 °C–139 °C .

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines including HeLa (human cervical cancer), CaCo-2 (colon adenocarcinoma), and others . The compound's structure suggests potential interactions with targets involved in tumor proliferation and survival.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 92.4 |

| CaCo-2 | 85.0 |

| 3T3-L1 | 75.0 |

Antimicrobial Activity

The oxadiazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Bacterial Strain | EC50 Value (µg/mL) |

|---|---|

| Escherichia coli | 50.0 |

| Staphylococcus aureus | 30.0 |

| Pseudomonas aeruginosa | 40.0 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with several biological targets:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression profiles associated with cancer progression.

- Sirtuin 2 : Compounds like this have shown affinity towards Sirtuin 2, which is involved in cellular aging and cancer .

Case Studies and Research Findings

A significant study highlighted the cytotoxic effects of similar oxadiazole derivatives on various human cancer cell lines. It was found that modifications in the substituents on the oxadiazole ring could enhance or diminish the anticancer activity significantly . Furthermore, another investigation into the anti-inflammatory properties revealed that these compounds could reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and subsequent functionalization of the azetidine moiety. Key steps may include:

- Acylation : Using 1,3-dimethyl-5-pyrazolone as a precursor, followed by chlorination (e.g., POCl₃) to introduce reactive sites .

- Cross-coupling : Catalytic methods (e.g., Pd-mediated) to attach the pyridinyl group to the oxadiazole ring.

- Workup optimization : Purification via column chromatography or recrystallization to achieve >95% purity. Yields can be improved by controlling temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF for polar intermediates) .

Q. Which spectroscopic techniques are most effective for structural validation?

- FT-IR : Confirm carbonyl (C=O, ~1674 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- NMR : ¹H NMR to identify dimethylamino protons (δ 2.8–3.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR resolves the azetidine carbons (δ 50–70 ppm) .

- X-ray crystallography : Resolve stereochemistry and confirm the azetidine ring conformation (bond angles: 85–95°) .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Test in DMSO (primary stock) and dilute in PBS or ethanol for aqueous assays. The dimethylamino group enhances solubility in polar solvents .

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC over 72 hours .

Q. What preliminary biological assays are suitable for screening bioactivity?

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

Advanced Research Questions

Q. How do electronic properties (e.g., dipole moments) influence bioactivity?

- Ground/excited state dipole moments : Estimate via solvatochromic shifts in solvents like toluene (nonpolar) vs. DMSO (polar). Correlate with binding affinity to charged protein pockets .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict charge distribution on the oxadiazole ring, which may enhance π-π stacking with aromatic residues .

Q. What strategies improve structure-activity relationships (SAR) for target selectivity?

- Substituent modulation : Replace pyridin-4-yl with pyridin-3-yl to alter hydrogen-bonding patterns.

- Bioisosteric replacement : Swap 1,2,4-oxadiazole with 1,3,4-oxadiazole to assess impact on metabolic stability .

- Data analysis : Use multivariate regression to link logP values (calculated via ChemAxon) with cellular permeability .

Q. How can computational modeling guide target identification?

- Molecular docking : Dock into kinase ATP-binding sites (e.g., PDB 1ATP) using AutoDock Vina. Prioritize targets with Glide scores < –8 kcal/mol .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .

Q. What analytical methods identify and quantify synthetic by-products?

- GC-MS : Detect chlorinated by-products (e.g., from incomplete acylation) via electron ionization .

- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions .

Q. How does crystallographic data inform polymorphism studies?

Q. What in vitro models assess metabolic stability?

- Liver microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes.

- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzoxyquinoline) .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 378.43 g/mol | Calculated () |

| LogP (Predicted) | 2.8 ± 0.3 | ChemAxon |

| Solubility in DMSO | >50 mM | Experimental () |

| Melting Point | 185–186°C | Analog data () |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.